molecular formula C25H22FN7O2 B2370107 4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1206991-18-5

4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

Cat. No. B2370107
M. Wt: 471.496
InChI Key: LARBZWWENJMRQF-UHFFFAOYSA-N
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Description

4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one is a useful research compound. Its molecular formula is C25H22FN7O2 and its molecular weight is 471.496. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Compounds similar to the one have been synthesized and tested for their antimicrobial activity. For instance, derivatives with certain substitutions have shown high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
  • Another study reported the synthesis of derivatives with promising antifungal activity against strains like Aspergillus flavus, which could be attributed to specific structural features like the 4-acetylpiperazinyl ring (Pandit et al., 2012).

Synthesis and Structure-Activity Relationships

  • Research on the synthesis of related compounds, including their structural characterization and evaluation of biological activities, has been a significant area of interest. For example, studies have focused on the synthesis of derivatives to assess their anticonvulsant properties (Kamiński et al., 2011).
  • Additionally, structure-activity relationship studies have identified derivatives as potent β-1,3-glucan synthase inhibitors, demonstrating efficacy in mouse models of Candida glabrata infection (Ting et al., 2011).

Anticancer Activity

  • Some derivatives have been synthesized and evaluated for their anticancer activities. For instance, a study reported the synthesis of a compound with significant anti-bone cancer activity and potential antiviral activity, as assessed through molecular docking investigations (Lv et al., 2019).

Synthesis Methods and Catalysis

  • Research has also focused on developing new synthesis methods and catalysis for derivatives of this compound. For example, one study described the rhodium-catalyzed hydroformylation as a key step in the synthesis of related neuroleptic agents (Botteghi et al., 2001).

properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBZWWENJMRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

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